N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Description
N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14N6O3S and its molecular weight is 406.42. The purity is usually 95%.
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Biological Activity
N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H14N6O3S, with a molecular weight of 406.42 g/mol. The compound features a triazole ring fused with a pyridazine moiety, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitrophenyl acetamide with 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives. The process may include steps such as thioacetylation and cyclization to form the desired thioamide structure. Detailed synthetic routes can be found in studies focusing on similar triazole derivatives .
Antimicrobial Activity
Research indicates that compounds containing the triazole and pyridazine moieties exhibit potent antimicrobial properties. For instance, derivatives similar to this compound have been shown to inhibit bacterial growth effectively. In vitro studies demonstrated significant activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In animal models, compounds with similar structures have exhibited anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, a related triazole compound demonstrated an inhibition rate of edema comparable to phenylbutazone . This suggests that this compound may also possess similar therapeutic potential.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of triazole derivatives. Studies have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation. For instance, they target thymidylate synthase and histone deacetylases (HDACs), which are crucial for tumor growth . The mechanism of action appears to involve the induction of apoptosis in cancer cells through various pathways.
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Antiviral Activity : A study reported that triazole derivatives exhibited significant antiviral activity against various viruses by inhibiting viral replication processes .
- Cytotoxicity Testing : In vitro cytotoxicity assays revealed that certain derivatives had low toxicity profiles while maintaining high efficacy against cancer cell lines .
- Mechanism-Based Approaches : Research has shown that hybridization of triazole with other pharmacophores enhances bioactivity and specificity towards cancer targets .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S/c26-18(20-14-6-8-15(9-7-14)25(27)28)12-29-19-22-21-17-11-10-16(23-24(17)19)13-4-2-1-3-5-13/h1-11H,12H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIZBLBVSZUENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.